molecular formula C12H17NO3S B7057255 4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one

4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one

Cat. No.: B7057255
M. Wt: 255.34 g/mol
InChI Key: RZHCPLGCAHYVPP-UHFFFAOYSA-N
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Description

4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one is a synthetic organic compound with a complex structure that includes a pyridinone core, a cyclopropyl group, and a methylsulfonylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the pyridinone core, followed by the introduction of the cyclopropyl and methylsulfonylmethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropyl group and the methylsulfonylmethyl substituent may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-3-one: A structural isomer with the same molecular formula but different positioning of the functional groups.

    4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-thione: A sulfur analog where the oxygen in the pyridinone ring is replaced by sulfur.

Uniqueness

4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-3-6-13(11(14)7-10)8-12(4-5-12)9-17(2,15)16/h3,6-7H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCPLGCAHYVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CC2(CC2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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